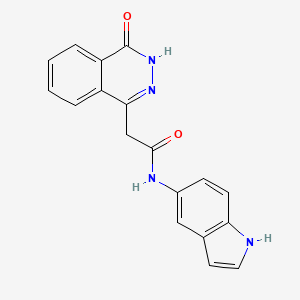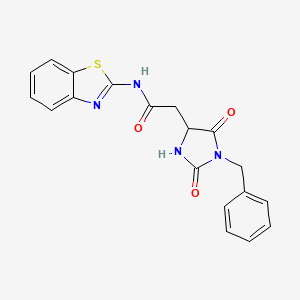
6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl and piperidinylmethyl groups in its structure suggests that it may have unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Piperidinylmethyl Group: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with a suitable leaving group on the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を受ける可能性があり、フェノール誘導体の形成につながります。
還元: 還元反応は、ピリダジノンコアを標的にすることができ、潜在的にジヒドロピリダジン誘導体に変換されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、メトキシフェニル基の酸化により、メトキシベンゾキノン誘導体が生成される可能性があります。
4. 科学研究への応用
6-(3-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンは、科学研究においてさまざまな用途を持つ可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路を研究するためのプローブとしての潜在的な使用。
医学: 潜在的な治療用途のための薬理学的特性の調査。
工業: 新しい材料の開発における、または化学反応における触媒としての潜在的な用途。
科学的研究の応用
6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
6-(3-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンの作用機序は、その特定の生物学的標的に依存します。酵素、受容体、またはその他のタンパク質と相互作用し、その活性を調節する可能性があります。メトキシフェニル基とピペリジニルメチル基は、これらの標的に結合し、化合物の有効性と選択性に影響を与える役割を果たす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 6-(3-メトキシフェニル)-2-(メチル)ピリダジン-3(2H)-オン
- 6-(3-メトキシフェニル)-2-(エチル)ピリダジン-3(2H)-オン
- 6-(3-メトキシフェニル)-2-(ピペリジン-1-イル)ピリダジン-3(2H)-オン
独自性
6-(3-メトキシフェニル)-2-(ピペリジン-1-イルメチル)ピリダジン-3(2H)-オンにおけるピペリジニルメチル基の存在は、そのアナログと比較して、独自の薬物動態学的および薬力学的特性を付与する可能性があります。これは、吸収、分布、代謝、排泄の違い、ならびに生物活性と治療の可能性の変化につながる可能性があります。
類似化合物との比較
Similar Compounds
- 6-(3-methoxyphenyl)-2-(methyl)pyridazin-3(2H)-one
- 6-(3-methoxyphenyl)-2-(ethyl)pyridazin-3(2H)-one
- 6-(3-methoxyphenyl)-2-(piperidin-1-yl)pyridazin-3(2H)-one
Uniqueness
The presence of the piperidinylmethyl group in 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may confer unique pharmacokinetic and pharmacodynamic properties compared to its analogs. This could result in differences in absorption, distribution, metabolism, and excretion, as well as variations in biological activity and therapeutic potential.
特性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
299.37 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-22-15-7-5-6-14(12-15)16-8-9-17(21)20(18-16)13-19-10-3-2-4-11-19/h5-9,12H,2-4,10-11,13H2,1H3 |
InChIキー |
WTGZIRZHNWEXSX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11001135.png)
methanone](/img/structure/B11001157.png)
![N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11001164.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11001170.png)

![Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11001178.png)
![1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one](/img/structure/B11001180.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11001184.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11001185.png)

![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001200.png)
